Cas no 2089245-37-2 (rac-(1R,3R,5R)-3-aminobicyclo3.1.0hexane-1-carboxylic acid)

Technical Introduction: rac-(1R,3R,5R)-3-Aminobicyclo[3.1.0]hexane-1-carboxylic acid is a bicyclic non-proteinogenic amino acid featuring a rigid, strained scaffold with three defined stereocenters. Its unique bicyclo[3.1.0]hexane framework imparts conformational constraint, making it valuable for studying structure-activity relationships in peptide and medicinal chemistry. The compound’s stereochemistry and functional groups (amine and carboxylate) enable precise modifications for applications in drug design, particularly as a building block for constrained peptidomimetics or enzyme inhibitors. Its stability and defined geometry enhance binding affinity and metabolic resistance in bioactive molecules. This scaffold is particularly useful in probing receptor interactions or developing novel therapeutics targeting rigid binding sites.
rac-(1R,3R,5R)-3-aminobicyclo3.1.0hexane-1-carboxylic acid structure
2089245-37-2 structure
Product Name:rac-(1R,3R,5R)-3-aminobicyclo3.1.0hexane-1-carboxylic acid
CAS No:2089245-37-2
MF:C7H11NO2
MW:141.167742013931
CID:5183595
PubChem ID:125511684
Update Time:2025-11-01

rac-(1R,3R,5R)-3-aminobicyclo3.1.0hexane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • Bicyclo[3.1.0]hexane-1-carboxylic acid, 3-amino-, (1R,3R,5R)-
    • rac-(1R,3R,5R)-3-aminobicyclo3.1.0hexane-1-carboxylic acid
    • Inchi: 1S/C7H11NO2/c8-5-1-4-2-7(4,3-5)6(9)10/h4-5H,1-3,8H2,(H,9,10)/t4-,5+,7+/m0/s1
    • InChI Key: RGJTZVOPFAIPNJ-HBPOCXIASA-N
    • SMILES: [C@]12(C(O)=O)[C@]([H])(C1)C[C@@H](N)C2

rac-(1R,3R,5R)-3-aminobicyclo3.1.0hexane-1-carboxylic acid Pricemore >>

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Additional information on rac-(1R,3R,5R)-3-aminobicyclo3.1.0hexane-1-carboxylic acid

Professional Introduction to Rac-(1R,3R,5R)-3-aminobicyclo[3.1.0]hexane-1-carboxylic Acid (CAS No. 2089245-37-2)

Rac-(1R,3R,5R)-3-aminobicyclo[3.1.0]hexane-1-carboxylic acid, a compound with the chemical identifier CAS No. 2089245-37-2, represents a significant advancement in the field of pharmaceutical chemistry and bioorganic synthesis. This bicyclic amine derivative has garnered considerable attention due to its unique structural framework and potential applications in drug development, particularly in the design of novel therapeutic agents targeting complex biological pathways.

The structural motif of Rac-(1R,3R,5R)-3-aminobicyclo[3.1.0]hexane-1-carboxylic acid is characterized by a rigid bicyclic system consisting of three-membered and four-membered rings fused together. This conformational constraint imparts distinct steric and electronic properties to the molecule, making it an attractive scaffold for medicinal chemists seeking to develop molecules with high binding affinity and selectivity. The presence of an amine group at the 3-position and a carboxylic acid moiety at the 1-position further enhances its versatility as a building block for pharmacophore design.

Recent studies have highlighted the utility of this compound in the synthesis of enzyme inhibitors and receptor modulators. For instance, researchers have demonstrated its efficacy in targeting enzymes involved in inflammatory responses and metabolic disorders. The chiral center at the 1-position allows for the preparation of enantiomerically pure derivatives, which is crucial for optimizing pharmacological activity while minimizing off-target effects.

In the realm of drug discovery, the synthesis of analogs derived from Rac-(1R,3R,5R)-3-aminobicyclo[3.1.0]hexane-1-carboxylic acid has been explored as a strategy to overcome resistance mechanisms associated with existing therapeutics. By leveraging computational modeling and high-throughput screening techniques, scientists have identified novel derivatives that exhibit enhanced potency and reduced toxicity compared to their parent compound. These findings underscore the importance of this scaffold in developing next-generation drugs for treating multifaceted diseases.

The role of stereochemistry in determining biological activity has been further emphasized by recent investigations into the pharmacokinetic properties of racemic mixtures versus enantiomerically pure forms of this compound. Studies indicate that enantiomerically enriched derivatives exhibit more predictable pharmacological profiles, suggesting that stereochemical control is essential for achieving optimal therapeutic outcomes.

Advances in synthetic methodologies have also contributed to the growing interest in this compound. Modern techniques such as transition-metal-catalyzed cyclizations and asymmetric hydrogenations have enabled efficient access to complex derivatives with high enantioselectivity. These innovations not only streamline the synthetic process but also open new avenues for exploring structure-activity relationships (SAR) within this class of compounds.

The potential applications of Rac-(1R,3R,5R)-3-aminobicyclo[3.1.0]hexane-1-carboxylic acid extend beyond traditional small-molecule drug development. Researchers are investigating its use as a chiral ligand in catalytic systems and as a precursor for biodegradable polymers with pharmaceutical applications. These interdisciplinary approaches highlight the compound's versatility and its potential to impact multiple sectors within the chemical and life sciences industries.

The growing body of literature on this compound underscores its significance as a versatile scaffold in medicinal chemistry. As research continues to uncover new applications and refine synthetic strategies, Rac-(1R,3R,5R)-3-aminobicyclo[3.1.0]hexane-1-carboxylic acid is poised to play an increasingly important role in the development of innovative therapeutic solutions.

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